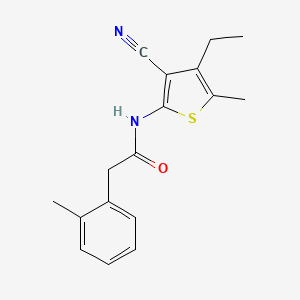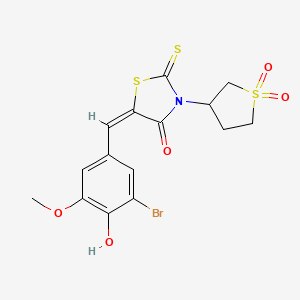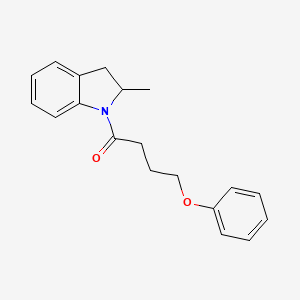
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine, also known as BTFM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling.
Biochemical and physiological effects:
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in lab experiments is its specificity for certain enzymes and proteins, which allows for the selective inhibition of these targets. However, one limitation of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Orientations Futures
There are several future directions for the study of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine. One direction is the development of more potent and selective analogs of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine for use in cancer treatment and other applications. Another direction is the study of the effects of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine on other enzymes and proteins in the body, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in combination with other drugs or therapies for cancer treatment should be explored.
Méthodes De Synthèse
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)morpholine with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-aminobenzoyl chloride with 2-(trifluoromethyl)morpholine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been studied for its potential use as a tool to study the function of certain proteins and enzymes in the body.
Propriétés
IUPAC Name |
(2-butoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-2-3-9-22-13-7-5-4-6-12(13)15(21)20-8-10-23-14(11-20)16(17,18)19/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIOPSCCXGNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)